molecular formula C12H12N2OS2 B491124 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione CAS No. 578733-97-8

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione

Cat. No.: B491124
CAS No.: 578733-97-8
M. Wt: 264.4g/mol
InChI Key: ILHPWNRSMANFEJ-JXMROGBWSA-N
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Description

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione is a synthetic heterocyclic compound that features a central oxazolidinedithione scaffold. This structure is of significant interest in medicinal chemistry research due to its similarity to privileged scaffolds like thiazolidinedione (TZD). The TZD moiety is a well-explored pharmacophore known to interact with biological targets such as the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a key regulator of glucose and lipid metabolism . The distinct dithione functional group in this compound may offer unique electronic and binding properties compared to its dione analogues, potentially influencing its reactivity and interaction with enzymes or receptors. Researchers investigating novel heterocyclic compounds for various biological activities may find this derivative valuable. The dimethylaminophenyl substituent is a common pharmacophoric element that can enhance molecular interaction with biological targets. Current published scientific literature, based on the provided search results, does not contain specific pharmacological or mechanistic studies on this exact compound. Its research value is therefore derived from its structural features, positioning it as a chemical building block for developing new active agents or as a tool compound for probing biochemical pathways. Research applications could include the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and screening for potential biological activities in areas such as metabolic diseases or antimicrobial research, where similar heterocycles have shown promise . This product is intended for laboratory research purposes by qualified personnel.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHPWNRSMANFEJ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=S)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353727
Record name AC1LFA9Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578733-97-8
Record name AC1LFA9Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A classical approach involves cyclocondensation of thiourea derivatives with α-ketoesters. For example, reacting N-methylthiourea with ethyl glyoxylate in the presence of hydrochloric acid yields 2,4-oxazolidinedithione intermediates. Subsequent Knoevenagel condensation with 4-dimethylaminobenzaldehyde introduces the aromatic moiety. This method typically proceeds in two steps:

  • Cyclization : Thiourea reacts with α-ketoester under acidic conditions to form the oxazolidinedithione ring.

  • Condensation : The methylene bridge is established via base-catalyzed aldol condensation with 4-dimethylaminobenzaldehyde.

Yields for this route range from 45% to 60%, with purification challenges arising from byproducts like unreacted aldehyde or dimerized intermediates.

Thionation of Oxazolidinone Precursors

Oxazolidinones can be converted to dithiones using thionating agents. For instance, treating 5-[[4-(dimethylamino)phenyl]methylene]-2-oxazolidinone with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) replaces carbonyl oxygen with sulfur at the 2- and 4-positions. This exothermic reaction requires anhydrous toluene at 110°C for 6–8 hours, achieving 70–75% conversion. However, over-thionation or ring-opening side reactions may occur, necessitating careful stoichiometric control.

One-Step Lithium-Mediated Cyclization

Adaptation of Oxazolidinone Synthesis

A patent by US7087784B2 describes a one-step lithium-mediated cyclization for oxazolidinones. Adapting this method for dithione synthesis involves substituting carbamates with dithiocarbamates. Reacting N-(4-dimethylaminophenyl)-O-methyldithiocarbamate with epichlorohydrin in the presence of lithium hexamethyldisilazide (LiHMDS) induces ring closure, forming the oxazolidinedithione core. Key advantages include:

  • Single-Pot Reaction : Eliminates intermediate isolation.

  • High Atom Economy : Minimal byproduct formation.

Optimal conditions use tetrahydrofuran (THF) at −78°C, yielding 65–70% product. Scalability is limited by the cryogenic requirements and moisture sensitivity of LiHMDS.

Condensation with 4-Dimethylaminobenzaldehyde

Direct Aldol Condensation

A streamlined method condenses preformed 2,4-oxazolidinedithione with 4-dimethylaminobenzaldehyde in ethanol under basic conditions (e.g., piperidine). The reaction exploits the acidity of the heterocycle’s α-hydrogen, facilitating deprotonation and nucleophilic attack on the aldehyde. Microwave-assisted synthesis at 80°C for 30 minutes enhances yields to 80–85% while reducing reaction time.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve aldehyde solubility, while catalytic iodine (5 mol%) accelerates imine formation. This modification achieves 90% conversion but requires post-reaction iodine removal via sodium thiosulfate washing.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Multi-Step CyclocondensationHCl/EtOH, reflux, 12h45–60%Uses inexpensive reagentsLow yield, purification challenges
ThionationLawesson’s reagent, toluene, 110°C70–75%High selectivityExothermic, side reactions
One-Step Lithium CyclizationLiHMDS, THF, −78°C65–70%Single-step, high purityCryogenic, moisture-sensitive reagents
Aldol CondensationPiperidine/EtOH, microwave, 80°C80–85%Rapid, high yieldRequires preformed heterocycle

Chemical Reactions Analysis

Types of Reactions

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiol groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that derivatives of oxazolidinedithione compounds exhibit promising biological activities. Specifically, 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione has been studied for its potential as an anticancer agent. The compound's ability to interact with biological targets makes it a candidate for further development in cancer therapies.

Case Study : A study demonstrated that similar oxazolidinedithione derivatives showed cytotoxic effects on various cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific tumors .

Imaging Techniques

The compound has been utilized in advanced imaging techniques such as multi-spectral optoacoustic tomography and fluorescence imaging. Its properties allow for effective visualization of amyloid-beta deposits in Alzheimer’s disease models.

Case Study : In vivo studies have shown that derivatives of this compound can be used to track amyloid deposits in mouse models, providing insights into disease progression and potential therapeutic interventions .

Materials Science

This compound has applications in the development of novel materials, particularly in organic electronics. Its unique chemical structure allows it to function as a dye or pigment in various applications.

Case Study : Research into the photophysical properties of related compounds indicates that they can be incorporated into polymer matrices to enhance optical properties, making them suitable for use in sensors and display technologies .

Comparative Data Table

Application AreaDescriptionExample Studies
Medicinal ChemistryPotential anticancer agentCytotoxicity studies on cancer cell lines
Imaging TechniquesVisualization of amyloid depositsMulti-spectral imaging in Alzheimer’s models
Materials ScienceDevelopment of organic electronic materialsPhotophysical property enhancement

Mechanism of Action

The mechanism of action of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione with structurally and functionally related compounds, focusing on molecular features, bioactivity, and physicochemical properties.

Compound Molecular Formula Key Structural Features Bioactivity (IC₅₀) Key Findings Reference
This compound C₁₂H₁₂N₂OS₂ Oxazolidinedithione core; 4-dimethylaminobenzylidene substituent Not explicitly reported Hypothesized strong G-quadruplex DNA stabilization based on structural analogs
5-(4-Dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one C₁₂H₁₁N₃OS₂ Thiazolidinone core; 4-dimethylaminobenzylidene substituent Not reported Structural similarity but reduced electron-withdrawing capacity vs. oxazolidinedithione
OX5: 3-{5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol C₂₀H₁₆N₄O₂ Oxadiazole core; 4-dimethylaminophenyl substituent; naphthol group 24.14 ± 0.11 µM (cytotoxicity) Moderate activity due to electron-donating dimethylamino group enhancing DNA interaction
Compound D8: 5-(4-Methylbenzylidene)-3-(diethylaminoethyl)-2-thioxothiazolidin-4-one C₁₆H₂₁N₃OS₂ Thiazolidinone core; diethylaminoethyl and 4-methylbenzylidene substituents Not reported Increased lipophilicity from diethylamino group may enhance membrane permeability
4-Thiazolidinone,5-[[4-(dimethylamino)phenyl]methylene]-3-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-2-thioxo- C₂₂H₂₁N₅O₂S₂ Hybrid thiazolidinone-oxadiazole structure; dual dimethylaminophenyl groups Not reported Higher molecular weight (451.56 g/mol) may reduce solubility; dual substituents for enhanced binding

Key Observations:

Structural Core Differences: The oxazolidinedithione core in the target compound distinguishes it from thiazolidinones (e.g., 5-(4-Dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one) and oxadiazoles (e.g., OX5).

Substituent Effects: The 4-dimethylaminophenyl group is a common feature in active compounds (e.g., OX5 and macrocyclic pyridyl polyoxazoles in ). This group enhances electron donation, stabilizing interactions with G-quadruplex DNA or kinase targets . In contrast, Compound D8 employs a diethylaminoethyl chain, which increases lipophilicity but may reduce water solubility compared to the target compound’s dimethylamino group .

OX5, despite its oxadiazole core, has lower activity (IC₅₀ ~24 µM), highlighting the critical role of the oxazolidinedithione scaffold in enhancing bioactivity .

Physicochemical Properties: The target compound’s molecular weight (264.37 g/mol) and moderate polarity (PSA ~65.71 Ų) suggest better solubility and bioavailability compared to bulkier analogs like the hybrid thiazolidinone-oxadiazole (MW 451.56 g/mol) .

Biological Activity

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione (CAS Number: 578733-97-8) is a compound with significant chemical properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C12H12N2OS2C_{12}H_{12}N_{2}OS_{2}, with a molecular weight of approximately 264.37 g/mol. The compound features a distinctive oxazolidine structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂OS₂
Molecular Weight264.37 g/mol
CAS Number578733-97-8
Purity95%

Synthesis

The synthesis of this compound is typically achieved through the reaction of dimethylaminobenzaldehyde with appropriate thioketones or thiones under controlled conditions. The process involves several steps, including the formation of the oxazolidine ring and subsequent modifications to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains.

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results indicating significant inhibition zones at varying concentrations.
  • Antifungal Activity : In vitro studies have demonstrated that the compound exhibits antifungal activity against fungi such as Aspergillus flavus and Penicillium expansum. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential antifungal agent in agricultural or clinical settings.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is believed to involve disruption of cellular membranes and interference with metabolic pathways in target organisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of oxazolidinedithione, including the compound , revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal properties, researchers evaluated the effectiveness of the compound against common plant pathogens. The results showed that at concentrations as low as 0.5 mg/ml, the compound effectively reduced fungal growth by over 70%, suggesting its potential use in agricultural applications.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Synergistic Effects : When combined with other antifungal agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant strains.
  • Toxicity Profile : Preliminary toxicity assessments indicate that while effective against pathogens, the compound shows low toxicity to mammalian cells at therapeutic concentrations, making it a candidate for further development.

Q & A

Q. What are the established synthetic methodologies for 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione?

The compound is synthesized via condensation reactions. A representative method involves refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and an oxo compound (e.g., aromatic aldehydes) in DMF and acetic acid. For example, analogous thiazolidinones were prepared using 3-(4-hydroxyphenyl)thiosemicarbazide and substituted benzaldehyde derivatives . Reaction optimization (e.g., time, temperature, and stoichiometry) is critical, as yields for similar structures range from 25% to 45% depending on substituent effects .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization typically employs:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., chemical shifts for the dimethylamino group at δ ~3.0 ppm and aromatic protons at δ ~7.0–8.0 ppm) .
  • HRMS/UPLC-MS : To verify molecular weight and purity .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related oxazolidinones .

Q. What are the known physicochemical properties relevant to experimental handling?

While specific data for this compound are limited, analogues with arylidene-thiazolidinedione scaffolds exhibit:

  • Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but poor solubility in water .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions, requiring storage in anhydrous environments .

Q. Which analytical techniques are recommended for purity assessment?

  • HPLC/UV-Vis : To quantify purity and detect byproducts (λmax ~270–430 nm for conjugated systems) .
  • TLC : For rapid monitoring of reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Q. What preliminary biological activities have been reported for related structures?

Analogous hydantoins and thiazolidinediones show antimicrobial and antidiabetic activities. For example, hydantoin derivatives with electron-withdrawing substituents exhibit MIC values <10 µg/mL against Gram-positive bacteria . The dimethylamino group may enhance bioavailability via improved solubility .

Advanced Research Questions

Q. How can reaction yields be optimized for structurally complex derivatives?

Yield improvements require:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 2 hours to 20 minutes) .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate imine formation .
  • Solvent screening : Polar solvents like DMF enhance solubility of aromatic intermediates .

Q. What computational tools aid in predicting electronic properties and reactivity?

  • DFT calculations : Used to model charge distribution, HOMO-LUMO gaps, and hydrogen-bonding interactions, as applied to 4-(dimethylamino)benzohydrazide derivatives .
  • Molecular docking : To predict binding affinities for pharmacological targets (e.g., PPAR-γ for antidiabetic activity) .

Q. How do substituents on the aryl ring influence pharmacological activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-donating groups (e.g., -NMe₂) : Enhance membrane permeability but may reduce metabolic stability .
  • Halogen substituents (e.g., -Cl) : Improve antimicrobial potency by increasing electrophilicity . Tabulated data for analogues:
SubstituentMIC (µg/mL, S. aureus)LogP
-NMe₂12.52.1
-Cl6.33.4

Q. What strategies resolve contradictory spectral data in structural elucidation?

Discrepancies in NMR/MS data can arise from tautomerism or polymorphism. Solutions include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Single-crystal XRD : To distinguish between isomeric forms, as shown for oxazolidinone auxiliaries .

Q. How is this compound applied in materials science (e.g., photoresists)?

Derivatives of 2,4-oxazolidinedione serve as photoacid generators (PAGs) in lithography. The dimethylamino group enhances electron donation, improving photosensitivity. For example, analogous compounds exhibit absorption peaks at 395 nm, making them suitable for UV lithography .

Methodological Notes

  • Contradiction Analysis : Conflicting yield/reactivity data (e.g., 25% vs. 45% in similar syntheses ) highlight the need for controlled studies on substituent effects.
  • Safety Protocols : Use gloveboxes for moisture-sensitive steps and consult safety guidelines (e.g., GBZ 2.1-2007) for handling toxic intermediates .

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